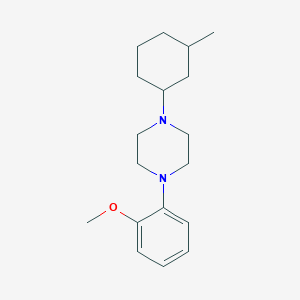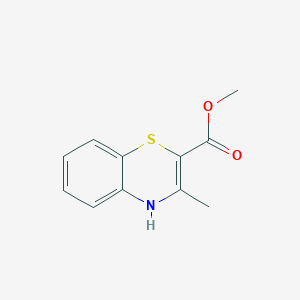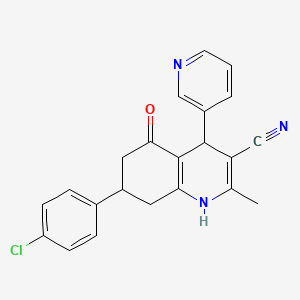![molecular formula C22H18F3N3O4 B4977871 5-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4977871.png)
5-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide, commonly known as 'NTF', is a novel compound that has been synthesized for scientific research purposes. It is a furamide derivative that has been found to have potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of NTF is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in the development of cancer or inflammation. It may also modulate the immune system by affecting the production of cytokines and other signaling molecules.
Biochemical and Physiological Effects:
Studies have shown that NTF has a range of biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit the growth of fungal and bacterial strains, and reduce inflammation in animal models. The compound has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NTF is its high potency and specificity. This makes it a valuable tool for studying the mechanisms of cancer, inflammation, and neurological disorders. However, the compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, the compound has not been extensively studied for its toxicity and safety profile, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on NTF. One area of interest is the development of new derivatives of NTF that may have improved properties such as solubility and bioavailability. Another area of interest is the study of the compound's toxicity and safety profile, which will be important for its potential use in human therapies. Additionally, further research is needed to fully understand the mechanism of action of NTF and its potential applications in the treatment of cancer, inflammation, and neurological disorders.
Métodos De Síntesis
The synthesis of NTF involves the reaction of 3-nitrobenzaldehyde with 2-(1-pyrrolidinyl)-5-(trifluoromethyl)aniline in the presence of acetic anhydride and sodium acetate. The reaction mixture is then heated and refluxed for a specific period, after which the product is obtained by recrystallization. The purity of the product can be confirmed by using analytical techniques such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
NTF has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antifungal, and antimicrobial properties. The compound has also been found to have potential as an anti-inflammatory agent and as a modulator of the immune system. In addition, NTF has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-(3-nitrophenyl)-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O4/c23-22(24,25)15-6-7-18(27-10-1-2-11-27)17(13-15)26-21(29)20-9-8-19(32-20)14-4-3-5-16(12-14)28(30)31/h3-9,12-13H,1-2,10-11H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPBHPPJRFKDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[2-phenyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4977795.png)


![6-methyl-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-5-{5-[(1S)-1-methylpropyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B4977829.png)

![2-chloro-4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977844.png)
![4-(2-methoxyphenoxy)-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B4977852.png)

![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4977863.png)
![3-chloro-N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4977885.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4977891.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B4977914.png)
![methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977923.png)